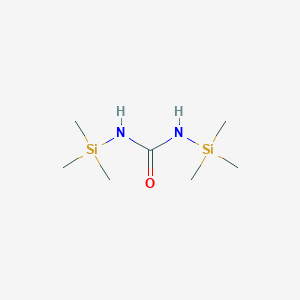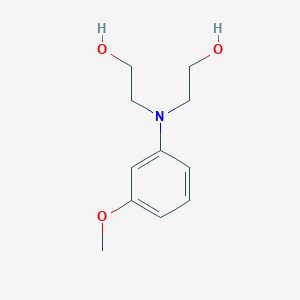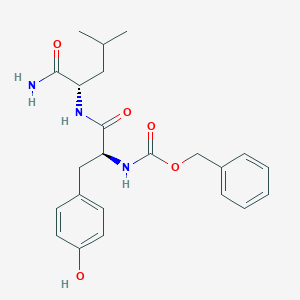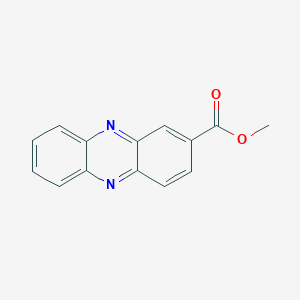
1,3-Bis(trimethylsilyl)harnstoff
Übersicht
Beschreibung
1,3-Bis(trimethylsilyl)urea (BTU) is a synthetic organic compound that has been used for a variety of scientific applications, including as a reagent for chemical synthesis and as a catalyst for biochemical reactions. It is a colorless, odorless, and tasteless solid that is insoluble in water and slightly soluble in methanol. BTU has been used in the synthesis of a variety of compounds, including pharmaceuticals, agricultural chemicals, and biopolymers. Additionally, it has been used in the study of biochemical and physiological processes, as well as in the development of new laboratory techniques.
Wissenschaftliche Forschungsanwendungen
Silylierung von Alkoholen und Carbonsäuren
1,3-Bis(trimethylsilyl)harnstoff wird häufig als Reagenz für die Silylierung von Alkoholen und Carbonsäuren verwendet . Dieser Prozess ist entscheidend für den Schutz dieser funktionellen Gruppen während Synthesereaktionen, wodurch selektive Reaktionen an anderen Stellen innerhalb des Moleküls ermöglicht werden.
Synthese von siliciumhaltigen Verbindungen
Diese Verbindung dient als Vorläufer für die Synthese verschiedener siliciumhaltiger organischer Verbindungen, darunter Siloxane . Diese Materialien sind wertvoll bei der Herstellung von Polymeren mit einzigartigen Eigenschaften wie Flexibilität, thermischer Stabilität und Feuchtigkeitsbeständigkeit.
Zwischenprodukt der organischen Synthese
Als Zwischenprodukt in der organischen Synthese ist this compound an der Herstellung zahlreicher organischer Moleküle beteiligt. Es spielt eine Rolle bei mehrkomponentigen Reaktionen (MCRs), die effiziente Methoden zur Konstruktion komplexer Moleküle aus einfacheren darstellen .
Herstellung von Silylharnstoff-Schutzgruppen
Im Bereich der synthetischen Chemie sind Schutzgruppen unerlässlich für die vorübergehende Modifikation funktioneller Gruppen, um unerwünschte Reaktionen zu verhindern. This compound wird verwendet, um Silylharnstoff-Schutzgruppen einzuführen, die später selektiv entfernt werden können .
Vernetzungsmittel für Polymere
Die Verbindung wird auch als Vernetzungsmittel bei der Herstellung von Polymeren eingesetzt. Vernetzung verbessert die mechanischen Eigenschaften von Polymeren, wodurch sie widerstandsfähiger und lösungsmittelbeständiger werden .
Reagenz in Siliciumchemie-Reaktionen
Es wird häufig in Siliciumchemie-Reaktionen verwendet, da es Siliziumatome in organische Moleküle einführen kann, wodurch deren physikalische und chemische Eigenschaften verändert werden .
Modifikator für Oberflächenbehandlungen
This compound kann die Oberflächeneigenschaften von Materialien verändern, wodurch es in Anwendungen nützlich ist, die eine veränderte Oberflächenenergie erfordern, wie z. B. in Beschichtungen und Klebstoffen .
Flammschutzmittelzusatz
Aufgrund seines Siliziumgehalts kann diese Verbindung als Flammschutzmittelzusatz in Materialien verwendet werden. Siliziumverbindungen sind dafür bekannt, die Feuerbeständigkeit zu verbessern, indem sie eine Schutzschicht bilden, die das Material von Wärme und Sauerstoff isoliert .
Wirkmechanismus
Target of Action
1,3-Bis(trimethylsilyl)urea, also known as BSU, is a versatile reagent used in organic synthesis . It primarily targets active hydrogen atoms in organic molecules, replacing them with trimethylsilyl groups .
Mode of Action
BSU interacts with its targets through a process known as silylation . In this process, the trimethylsilyl groups of BSU replace the active hydrogen atoms in the target molecules . This interaction results in the formation of silyl-protected compounds .
Biochemical Pathways
The silylation process facilitated by BSU affects various biochemical pathways. For instance, it is commonly used in peptide sequencing, a crucial process in proteomics . By attaching to the genome’s DNA binding proteins, it disrupts DNA replication and transcription by blocking the binding of RNA polymerase to the DNA template .
Pharmacokinetics
It’s known that bsu is highly soluble in multiple organic solvents , suggesting that it may have good bioavailability in organisms when delivered in an appropriate solvent.
Result of Action
The primary result of BSU’s action is the formation of silyl-protected compounds . These compounds are resistant to certain types of chemical reactions, making them useful in multi-step organic synthesis . In the context of proteomics, BSU aids in peptide sequencing, thereby contributing to the understanding of protein structures and functions .
Action Environment
The action of BSU is influenced by various environmental factors. It is relatively stable at room temperature but will gradually decompose when heated or exposed to air . It reacts with water , indicating that it should be stored and used in an inert, moisture-free environment . The use of appropriate protective measures is recommended due to its potential irritant and corrosive properties .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1,3-Bis(trimethylsilyl)urea plays a significant role in biochemical reactions, particularly in the silylation of alcohols and carboxylic acids. It is frequently used as a reagent in peptide sequencing and proteomics research. The compound interacts with DNA binding proteins, disrupting DNA replication and transcription by blocking the binding of RNA polymerase to the DNA template . This interaction highlights its importance in molecular biology and biochemistry.
Cellular Effects
1,3-Bis(trimethylsilyl)urea has notable effects on various types of cells and cellular processes. It influences cell function by disrupting DNA replication and transcription, which can affect cell signaling pathways, gene expression, and cellular metabolism . These disruptions can lead to changes in cellular behavior and function, making it a valuable tool in studying cellular processes.
Molecular Mechanism
The molecular mechanism of 1,3-Bis(trimethylsilyl)urea involves its binding interactions with DNA binding proteins. By attaching to these proteins, the compound blocks the binding of RNA polymerase to the DNA template, thereby inhibiting DNA replication and transcription . This inhibition can lead to changes in gene expression and cellular function, providing insights into the molecular mechanisms underlying these processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Bis(trimethylsilyl)urea can change over time. The compound is relatively stable at room temperature but can degrade when exposed to heat or air . Long-term studies have shown that its effects on cellular function can vary, with potential degradation products influencing the outcomes of experiments.
Dosage Effects in Animal Models
The effects of 1,3-Bis(trimethylsilyl)urea in animal models vary with different dosages. At lower doses, the compound can effectively inhibit DNA replication and transcription without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential damage to cellular structures and functions .
Metabolic Pathways
1,3-Bis(trimethylsilyl)urea is involved in metabolic pathways related to silylation reactions. It interacts with enzymes and cofactors that facilitate these reactions, affecting metabolic flux and metabolite levels . The compound’s role in these pathways underscores its importance in biochemical research and applications.
Transport and Distribution
Within cells and tissues, 1,3-Bis(trimethylsilyl)urea is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function within biological systems.
Subcellular Localization
The subcellular localization of 1,3-Bis(trimethylsilyl)urea is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes . Understanding its localization is crucial for elucidating its role in cellular functions.
Eigenschaften
IUPAC Name |
1,3-bis(trimethylsilyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H20N2OSi2/c1-11(2,3)8-7(10)9-12(4,5)6/h1-6H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASDFXZJIDNRTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC(=O)N[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20N2OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066358 | |
| Record name | N,N'-Bis(trimethylsilyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [IUCLID] White or yellow solid; [Alfa Aesar MSDS] | |
| Record name | 1,3-Bis(trimethylsilyl)urea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19239 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
18297-63-7 | |
| Record name | N,N′-Bis(trimethylsilyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18297-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N,N'-bis(trimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018297637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N,N'-bis(trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Bis(trimethylsilyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(trimethylsilyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)






![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)




![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)

